multi-Leu (ML)-peptide
Description
Contextualization of Peptide-Based Systems in Advanced Materials Science
In recent decades, peptide-based systems have emerged as a cornerstone of advanced materials science. acs.org These materials, constructed from short chains of amino acids, offer remarkable chemical and biophysical versatility, including inherent biocompatibility and biodegradability. acs.org Scientists can engineer biomacromolecules like peptides into smart materials capable of responding to external stimuli such as pH, temperature, and enzymes. acs.orgchinesechemsoc.org This has led to their application in diverse fields, including nanotechnology, biosensing, and medicine, where they are used to create highly ordered and tailored supramolecular structures. acs.orgrsc.org The ability to design and synthesize peptides with specific functions allows for the creation of advanced materials for drug delivery, tissue regeneration, and other biomedical applications. nih.govuu.nl
Significance of Leucine (B10760876) Residues in Peptide Structure and Self-Assembly
Leucine, an amino acid with a hydrophobic side chain, plays a pivotal role in peptide structure and self-assembly. Its strong propensity to promote the formation of α-helical secondary structures is a key factor in the folding of many proteins. rsc.org A well-known structural motif involving leucine is the "leucine zipper," where repeating leucine residues on interacting α-helices interdigitate, driving the dimerization or oligomerization of peptide chains. rsc.orgacs.orgresearchgate.net This association is primarily driven by hydrophobic interactions, which are fundamental forces governing the self-assembly of peptides in aqueous environments. frontiersin.org The presence of multiple leucine residues can induce peptides to form various nanostructures, such as nanofibers, nanotubes, and hydrogels, by minimizing the exposure of their hydrophobic side chains to water. rsc.orgnih.govnih.gov
Overview of Multi-Leu (ML)-Peptide Research Trajectories and Potential
The specific compound known as the this compound has the sequence Ac-Leu-Leu-Leu-Leu-Arg-Val-Lys-Arg-NH2. iscabiochemicals.comacs.org Research on this peptide originated from the screening of a combinatorial library to find inhibitors for proprotein convertases (PCs), a family of enzymes involved in activating protein precursors. iscabiochemicals.comacs.org The ML-peptide was identified as a potent and selective inhibitor of PACE4, a proprotein convertase implicated in the progression of prostate cancer. acs.orgmedchemexpress.com Studies have shown that the ML-peptide can reduce the proliferation of prostate cancer cell lines and induce cell cycle arrest. iscabiochemicals.comacs.org These findings position the ML-peptide as an important lead compound for developing new therapeutic strategies against cancers where PACE4 is overactive. acs.orgsemanticscholar.orgresearchgate.net
Scope and Objectives of the Academic Review
This review aims to provide a detailed and scientifically accurate examination of the this compound. The scope is strictly focused on its chemical synthesis, characterization, self-assembly mechanisms, and established biomedical applications in drug delivery and tissue engineering. The objective is to present a structured overview of the current state of research on this compound, supported by detailed findings from scientific literature, and to highlight its potential as a building block for advanced functional biomaterials.
Structure
2D Structure
Properties
Molecular Formula |
C41H80N14O8 |
|---|---|
Molecular Weight |
897.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H80N14O8/c1-22(2)19-26(43)33(56)53-30(20-23(3)4)37(60)54-31(21-24(5)6)36(59)50-28(14-11-17-48-40(44)45)35(58)55-32(25(7)8)38(61)51-27(13-9-10-16-42)34(57)52-29(39(62)63)15-12-18-49-41(46)47/h22-32H,9-21,42-43H2,1-8H3,(H,50,59)(H,51,61)(H,52,57)(H,53,56)(H,54,60)(H,55,58)(H,62,63)(H4,44,45,48)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
UQCOICUQZUWRMW-YYGRSCHNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Rational Design Principles for Multi Leu Ml Peptides
Established Peptide Synthesis Approaches
The synthesis of ML-peptides primarily relies on established chemical methods, namely Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each of these techniques requires specific adaptations to accommodate the challenges posed by the hydrophobic and aggregation-prone sequences of ML-peptides.
Solid-Phase Peptide Synthesis (SPPS) Adaptations for ML-Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production, where a peptide chain is incrementally built on a solid polymer support. csic.es While efficient, synthesizing hydrophobic sequences like those in ML-peptides presents significant challenges. genscript.com The high number of non-polar amino acids, such as leucine (B10760876), can lead to strong inter- or intramolecular interactions, causing the peptide chains to aggregate on the resin. nih.gov This aggregation can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete reactions and the formation of deletion sequences. genscript.com
To overcome these hurdles, several adaptations to the standard SPPS protocol are employed:
Specialized Reagents and Solvents: The use of stronger coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base such as DIPEA (N,N-Diisopropylethylamine) in a polar aprotic solvent like DMF (N,N-Dimethylformamide) is a common strategy to enhance coupling efficiency. acs.org For particularly difficult sequences, alternative solvents or solvent mixtures may be used to improve the solvation of the growing peptide chain and disrupt aggregation. rsc.org
Modified Amino Acids: Incorporating backbone-modifying elements or using pseudo-prolines can disrupt the secondary structures that lead to aggregation during synthesis.
Optimized Synthesis Cycles: Adjusting reaction times, temperatures, and the number of washing steps can also mitigate aggregation issues. rsc.org For instance, "in situ" neutralization protocols, where the neutralization of the N-terminal amine and the subsequent coupling step occur simultaneously, can minimize the time the deprotected amine is free to initiate aggregation. nih.gov
A common strategy in SPPS involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the N-terminus, which is removed under basic conditions, while acid-labile groups protect the amino acid side chains. rsc.org After the final peptide is assembled, it is cleaved from the resin using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS). acs.org
Table 1: Common Reagents in SPPS of ML-Peptides
| Reagent | Function | Reference |
|---|---|---|
| Fmoc-amino acids | Building blocks with temporary N-terminal protection | acs.org |
| HATU | Coupling agent to activate the carboxylic acid group | acs.org |
| DIPEA | Base used to activate HATU and neutralize the N-terminal amine | acs.org |
| DMF | Polar aprotic solvent to dissolve reagents and swell the resin | acs.orgrsc.org |
| Piperidine | Base used for the removal of the Fmoc protecting group | acs.org |
| TFA | Strong acid for the final cleavage of the peptide from the resin | acs.org |
Solution-Phase Synthetic Considerations
Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, offers advantages for certain applications and for scaling up production. ekb.eg In this method, peptide fragments are synthesized in solution and then coupled together.
A primary challenge for ML-peptides in solution-phase synthesis is their low solubility in many common organic solvents, which is a direct consequence of their high hydrophobicity. genscript.com This can lead to aggregation and precipitation, complicating both the reaction and purification processes. nih.gov
Key considerations for the solution-phase synthesis of ML-peptides include:
Solvent Selection: Careful selection of solvents or solvent mixtures is critical to maintain the solubility of the peptide fragments. Anisole and dichloromethane (B109758) (DCM) are examples of solvents that have been used. mdpi.com
Protecting Group Strategy: A meticulously planned protecting group strategy is essential to prevent side reactions and ensure that the correct peptide bond is formed. ekb.eg
Coupling Reagents: Efficient coupling reagents are necessary to drive the reaction to completion. Cyclic propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as an effective coupling reagent in solution-phase synthesis. mdpi.comrsc.org
Emerging Biocatalytic and Chemoenzymatic Strategies for Peptide Production
Biocatalytic and chemoenzymatic approaches are gaining traction as more sustainable and highly specific alternatives to purely chemical synthesis methods. psu.eduresearchgate.net These methods utilize enzymes to catalyze the formation of peptide bonds.
Chemoenzymatic Peptide Synthesis (CEPS) combines the flexibility of chemical synthesis for creating peptide fragments with the high specificity and mild reaction conditions of enzymatic ligation. nih.gov This can be particularly advantageous for producing complex peptides and for avoiding the racemization that can sometimes occur during chemical synthesis. nih.gov
Key features of these emerging strategies include:
Enzyme Specificity: Enzymes like proteases (e.g., papain, α-chymotrypsin) can be used in reverse (i.e., for synthesis rather than hydrolysis) to form peptide bonds with high regio- and stereoselectivity. psu.edunih.gov This specificity allows for the use of minimally protected substrates. psu.edu
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous environments under mild pH and temperature conditions, which can be beneficial for the stability of the peptide product. nih.gov
Green Chemistry: These methods often reduce the reliance on hazardous organic solvents required in large quantities for traditional SPPS, aligning with the principles of green chemistry. rsc.orgnih.gov
Non-Ribosomal Peptide Synthetases (NRPSs): Nature provides a blueprint for complex peptide synthesis in the form of NRPSs. These large, modular enzymes are responsible for the biosynthesis of a wide array of natural peptide products. nih.govresearchgate.net Researchers are exploring the use of engineered NRPS modules and their associated thioesterase domains as biocatalysts for the synthesis and cyclization of novel peptides. nih.govresearchgate.net
For example, alcalase has been used to catalyze the synthesis of a dipeptide precursor in a mixed buffer system. psu.edu Different enzymes, such as chymotrypsin, papain, and lipase, are frequently employed in peptide synthesis, each with its own substrate specificity. psu.edu
Principles of Multi-Leu (ML)-Peptide Sequence Design for Directed Self-Assembly
The design of ML-peptide sequences is a critical aspect that dictates their subsequent self-assembly into well-defined nanostructures. nih.gov The arrangement of amino acids, particularly the hydrophobic leucine residues and secondary structure-inducing motifs, is carefully planned to control the assembly process. nsf.govfrontiersin.org This process is driven by a balance of non-covalent interactions, including hydrophobic effects, hydrogen bonding, and van der Waals forces. frontiersin.orgthno.org
Role of Leucine Residue Positioning in Hydrophobic Core Formation
The hydrophobic effect is a primary driving force in the self-assembly of ML-peptides. uq.edu.au Leucine, with its isobutyl side chain, is a strongly hydrophobic amino acid. When multiple leucine residues are incorporated into a peptide sequence, they tend to cluster together in an aqueous environment to minimize their contact with water, forming a stable hydrophobic core. acs.org
The precise positioning of these leucine residues is crucial:
Amphiphilicity: In many designs, leucine residues are positioned on one face of the peptide, while hydrophilic or charged residues are placed on the opposite face. This creates an amphiphilic molecule that can self-assemble at interfaces or form structures that sequester the hydrophobic faces away from water. nih.gov
Interfacial Packing: The spatial arrangement of leucine side chains creates a specific surface topography. This "concave-convex" interaction, also known as knobs-into-holes packing, is critical for determining how helices or sheets pack against each other, influencing the final morphology of the assembled nanostructure. mdpi.com For instance, the heptad repeat (LxxLxxx), where 'L' is leucine, is a well-known motif that promotes the formation of coiled-coil structures through the interdigitation of leucine side chains from adjacent helices. mdpi.com
Integration of Secondary Structure-Inducing Motifs (e.g., α-helices, β-sheets)
The secondary structure of the peptide building blocks acts as a blueprint for the final three-dimensional nanostructure. nsf.govfrontiersin.org By designing sequences with a propensity to form specific secondary structures like α-helices or β-sheets, researchers can direct the self-assembly process. nih.gov
α-Helices: Amphiphilic α-helices are common motifs in self-assembling peptides. mdpi.com The regular, repeating structure of the helix provides a well-defined scaffold. The distribution of hydrophobic (like leucine) and hydrophilic residues along the helical cylinder dictates how the helices interact with each other and with the solvent, leading to the formation of bundles, fibers, or other structures. nsf.govnih.gov The stability of these helical structures can be enhanced by the hydrophobic interactions within the core formed by leucine residues. nih.gov
β-Sheets: Peptides designed with alternating hydrophobic and hydrophilic residues often self-assemble into β-sheet structures. acs.org In these assemblies, the peptide backbones form an extended network of hydrogen bonds, creating a stable, flat sheet. The side chains project above and below the plane of the sheet, creating a hydrophobic face and a hydrophilic face. These sheets can then stack on top of each other, driven by the hydrophobic effect, to form nanofibers, ribbons, or hydrogels. mdpi.comacs.org
The interplay between the primary amino acid sequence, the resulting secondary structure, and the hydrophobic interactions driven by leucine residues allows for the rational design of ML-peptides that self-assemble into a diverse array of functional nanomaterials. nih.govnsf.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N,N-Diisopropylethylamine | DIPEA |
| N,N-Dimethylformamide | DMF |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| Cyclic propylphosphonic anhydride | T3P® |
| Trifluoroacetic acid | TFA |
| Triisopropylsilane | TIS |
| Alanine | Ala |
| Leucine | Leu |
| Anisole |
Rational Design for Specific Supramolecular Morphologies
The creation of multi-Leu (ML)-peptides with predetermined supramolecular morphologies is a process of meticulous molecular design, leveraging non-covalent interactions to guide self-assembly. The primary sequence of the peptide is the fundamental blueprint that dictates the resulting higher-order structure, such as hydrogels, filaments, or nanotubes. frontiersin.orgnih.gov Key to this process is the strategic placement of amino acids to create distinct hydrophobic and hydrophilic domains.
In the design of self-assembling peptides, hydrophobic amino acids like Leucine (Leu) and Isoleucine (Ile) are often positioned at specific repeating intervals (e.g., positions 'a' and 'd' in a helical wheel projection) to form significant hydrophobic patches. frontiersin.orgnih.gov These patches are a primary driving force for self-assembly, as they seek to minimize contact with aqueous environments. The interplay between these hydrophobic regions and strategically placed hydrophilic or charged residues governs the final assembled architecture. For instance, the length and diameter of self-assembled fibers can be controlled by the specific amino acids located at other positions within the peptide sequence. frontiersin.orgnih.gov
The principles of rational design extend to creating complex and functional supramolecular structures. By tailoring sequences with alternating D- and L-chirality, peptides can be guided to first form one-dimensional nanotubes, which then organize into two-dimensional nanosheets. researchgate.net This hierarchical assembly is directed by a combination of hydrophobic interactions, often involving leucine-rich domains, and hydrogen bonding. researchgate.net This approach underscores that the peptide sequence has a significant influence on the lateral packing of these nanostructures. researchgate.net
Furthermore, specific sequences derived from amyloid-forming regions of proteins, such as GNNQQNY from the yeast prion Sup35, can be incorporated to promote the formation of one-dimensional, parallel β-sheet structures. acs.org By appending glutamic acid residues to such a sequence, pH-responsive amphiphilic peptides can be created that self-assemble into filaments under specific conditions. acs.org The design can also incorporate specific peptide substrates for enzymes, like matrix metalloproteases (MMP), allowing the assembled structures to be dissociated in a controlled manner, highlighting the potential for creating environmentally responsive materials. acs.org The use of model systems, such as amphiphilic peptides composed of leucine and lysine (B10760008) (LK peptides), has been instrumental in elucidating the fundamental principles of how peptide secondary structure and orientation are influenced by surface chemistry. nih.gov
Table 1: Principles of Rational Design for ML-Peptide Morphologies
| Design Principle | Key Amino Acids/Motifs | Resulting Supramolecular Morphology | Reference(s) |
|---|---|---|---|
| Hydrophobic Patch Formation | Strategic placement of Leucine (L) and Isoleucine (I) at specific sequence positions (e.g., 'a' and 'd'). | Fibers, Hydrogels | frontiersin.orgnih.gov |
| Hierarchical Assembly | Alternating D- and L-chirality in cyclic peptides with hydrophobic (Leu-containing) and hydrophilic domains. | Nanotubes, Nanosheets | researchgate.net |
| Amyloid-like Aggregation | Use of sequences from amyloid-forming proteins (e.g., GNNQQNY) coupled with pH-responsive residues (e.g., Glutamic Acid). | pH-Responsive Filaments | acs.org |
| Enzyme-Responsive Assembly | Incorporation of enzyme-specific cleavage sites (e.g., for MMPs) as cross-linkers between filaments. | Enzyme-Degradable Filaments | acs.org |
| Surface-Influenced Orientation | Amphiphilic sequences (e.g., Leucine-Lysine) designed to interact with specific surfaces. | Ordered Monolayers on Surfaces | nih.gov |
Purification and Homogeneity Assessment Techniques for Complex Peptides
The purification and subsequent confirmation of homogeneity are critical steps for complex peptides like ML-peptides, ensuring that the material used in further applications is the correct molecule and free from synthesis-related impurities. High-performance liquid chromatography (HPLC) is considered the gold standard for both the analysis and purification of peptides. mdpi.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent method used for peptide purification. mdpi.comwaters.com This technique separates the target peptide from impurities based on hydrophobicity. For complex, hydrophobic peptides, which can include those with multiple leucine residues, specialized columns such as C3, C4, or C8 stationary phases are often employed. iiitd.edu.innih.gov The process involves using a gradient of an organic solvent (like acetonitrile, often mixed with isopropanol (B130326) for very hydrophobic peptides) against an aqueous mobile phase, both typically containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov Systematic method development, including the optimization of the gradient, mobile-phase composition, and temperature, can significantly enhance the purity and yield of the final product. waters.com For charged peptides, ion-exchange chromatography (IEX) provides an alternative or complementary separation mechanism based on net charge. mdpi.com
Once the peptide is purified, its homogeneity must be rigorously assessed. Several criteria are used to confirm purity, which should ideally approach or exceed 98% for most research applications. iiitd.edu.in The assessment typically involves a multi-technique approach:
Analytical RP-HPLC: A sharp, symmetrical peak on an analytical chromatogram is the first indication of purity. iiitd.edu.in The presence of multiple peaks suggests contaminants. nih.gov UV detection is commonly performed at 210-220 nm, where the peptide backbone absorbs light. researchgate.net
Mass Spectrometry (MS): This is essential to confirm the identity of the purified product. nih.gov Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI (Electrospray Ionization) MS are used to verify that the molecular weight of the purified peptide matches its expected theoretical mass. iiitd.edu.innih.gov The absence of signals corresponding to common synthesis by-products (e.g., deletion sequences) in the mass spectrum is a key indicator of purity. nih.gov
Amino Acid Analysis (AAA): This technique determines the net peptide content by quantifying the absolute amount of peptide in a sample, which often contains water and counter-ions from the purification process. nih.gov
Sequence Verification: For definitive structural confirmation, techniques like Edman degradation or tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence. iiitd.edu.indiva-portal.org
Table 2: Purification and Homogeneity Assessment Techniques
| Technique | Purpose | Key Parameters / Criteria | Reference(s) |
|---|---|---|---|
| Preparative RP-HPLC | Purification | C3, C4, C8, or C18 columns; Acetonitrile/Water/TFA gradients; Mass-directed fraction collection. | mdpi.comwaters.comiiitd.edu.innih.gov |
| Analytical RP-HPLC | Homogeneity Assessment | Symmetrical peak shape; Purity >98%; UV detection at 210-220 nm. | iiitd.edu.innih.gov |
| Mass Spectrometry (MS, MS/MS) | Identity & Purity Confirmation | Measured molecular weight matches theoretical mass; Absence of impurity signals; Sequence confirmation via fragmentation. | iiitd.edu.innih.govnih.gov |
| Amino Acid Analysis (AAA) | Quantification | Determines net peptide content, excluding water and counter-ions. | nih.gov |
| Edman Degradation | Sequence Confirmation | A single amino acid derivative detected during each cycle. | iiitd.edu.in |
Structural Elucidation and Supramolecular Organization of Multi Leu Ml Peptides
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the structural and dynamic properties of ML-peptides at the molecular level.
Circular Dichroism (CD) for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a fundamental technique for the rapid determination of the secondary structure of peptides in solution. creative-proteomics.comnih.gov This method measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. nih.gov Different secondary structural elements, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectra, allowing for their identification and quantification. creative-proteomics.com
For ML-peptides, CD analysis is crucial for understanding how factors like pH or concentration influence their conformation. For instance, a study on the surfactant-like peptide Arg3-Leu12 (R3L12) demonstrated a significant loss of α-helical content as the pH increased from 9 to 13, which directly impacted its self-assembly into different nanostructures. rsc.org The characteristic CD spectra for α-helical structures typically show negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. nih.gov In contrast, β-sheet structures are characterized by a negative band around 218 nm and a positive band near 195 nm. Random coil conformations generally display a strong negative band around 200 nm. creative-proteomics.com
The analysis of CD spectra can provide quantitative estimates of the percentage of each secondary structure component. creative-proteomics.comnih.gov This is often achieved by fitting the experimental spectrum with a linear combination of reference spectra for pure α-helix, β-sheet, and random coil conformations. The thermal stability of a peptide's secondary structure can also be assessed by monitoring the CD signal at a specific wavelength as a function of temperature. creative-proteomics.com
Table 1: Characteristic Circular Dichroism (CD) Wavelengths for Peptide Secondary Structures
| Secondary Structure | Characteristic Wavelengths (nm) |
|---|---|
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |
| Random Coil | Strong negative band near 200 nm |
Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides at atomic resolution in solution. researchgate.netacs.orgacs.org NMR provides information on the connectivity of atoms, their spatial proximity, and their motion over a wide range of timescales. acs.orgnih.gov For ML-peptides, which can be flexible and adopt multiple conformations, NMR is essential for characterizing their conformational landscape. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are fundamental to peptide structure determination. researchgate.net NOESY, in particular, is crucial as it provides distance restraints between protons that are close in space, which are used to calculate the three-dimensional structure. acs.org For larger or more complex peptides, isotopic labeling with 13C and 15N is often employed, enabling the use of triple-resonance experiments for unambiguous resonance assignment. acs.orgmdpi.com
NMR can also provide detailed insights into the dynamics of ML-peptides. acs.orgnih.gov Relaxation dispersion experiments, for example, can probe conformational exchange processes occurring on the microsecond to millisecond timescale. nih.gov By studying parameters like chemical shifts, coupling constants, and relaxation rates, researchers can build a comprehensive picture of the flexibility and internal motions of the peptide backbone and side chains. This dynamic information is critical for understanding how ML-peptides interact with other molecules and self-assemble into larger structures.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Hydrogen Bonding Networks
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that provide valuable information about the secondary structure and hydrogen bonding networks of peptides. researchgate.netmdpi.com Both techniques probe the vibrational modes of molecules, with specific bands in the spectrum corresponding to particular functional groups and their local environment. researchgate.netmdpi.com
The amide I band, located in the 1600–1700 cm⁻¹ region of the infrared spectrum, is particularly sensitive to the peptide's secondary structure. researchgate.netmdpi.com This band arises primarily from the C=O stretching vibrations of the peptide backbone. researchgate.net The frequency of the amide I band is influenced by the hydrogen bonding pattern, which differs for α-helices, β-sheets, and random coils. mdpi.com For example, β-sheets typically show a strong amide I band at lower frequencies (around 1620-1640 cm⁻¹) due to strong intermolecular hydrogen bonds, while α-helices exhibit a band at higher frequencies (around 1650-1660 cm⁻¹). researchgate.net
Raman spectroscopy offers complementary information to FTIR. mdpi.com While FTIR is more sensitive to polar groups, Raman is more sensitive to non-polar groups. The amide I band is also a prominent feature in Raman spectra and can be used for secondary structure analysis. mdpi.com Additionally, Raman spectroscopy can provide information about the environment of aromatic side chains, such as those of phenylalanine, tyrosine, and tryptophan, which can be useful for probing peptide-peptide and peptide-solvent interactions. acs.org By analyzing the position, intensity, and shape of the amide and other characteristic bands, FTIR and Raman spectroscopy can reveal details about the strength and geometry of hydrogen bonds within self-assembled ML-peptide structures. acs.org
Table 2: Typical Amide I Band Frequencies in FTIR for Different Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
|---|---|
| β-Sheet | 1620 - 1640 |
| α-Helix | 1650 - 1660 |
| Random Coil | 1640 - 1650 |
High-Resolution Imaging Techniques for Self-Assembled Architectures
High-resolution imaging techniques are essential for directly visualizing the morphology and nanomechanical properties of self-assembled ML-peptide structures.
Transmission Electron Microscopy (TEM) and Cryo-TEM
Transmission Electron Microscopy (TEM) and its cryogenic variant (cryo-TEM) are powerful techniques for visualizing the morphology of self-assembled peptide nanostructures with high resolution. nih.gov TEM provides two-dimensional projections of the sample, revealing details about the size, shape, and organization of assembled structures like nanofibers, nanotubes, and vesicles. rsc.orgacs.org
Cryo-TEM is particularly valuable for studying biological and soft matter samples, such as peptide assemblies, in their native, hydrated state. nih.gov In cryo-TEM, the sample is rapidly frozen in a thin layer of vitrified ice, which preserves the delicate structures and prevents the artifacts that can arise from dehydration and staining required for conventional TEM. nih.gov This technique has been instrumental in elucidating the pH-dependent self-assembly of the R3L12 peptide, which forms nanotubes at lower pH and vesicular aggregates at higher pH. rsc.org By providing direct visual evidence, cryo-TEM complements scattering techniques and allows for a more complete understanding of the self-assembly process. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanics
Atomic Force Microscopy (AFM) is a versatile imaging technique that provides three-dimensional topographical information about surfaces at the nanoscale. nih.govmdpi.com AFM is particularly well-suited for studying the surface features of self-assembled peptide structures, such as nanofibers and films, in both air and liquid environments. mdpi.comnih.gov
In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. nih.gov The interaction forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to generate a topographical map of the surface. nih.gov AFM can provide quantitative data on the height, width, and periodicity of self-assembled structures. nih.gov
Beyond imaging, AFM can also be used to probe the nanomechanical properties of peptide assemblies. frontiersin.org By indenting the sample with the AFM tip and measuring the force as a function of indentation depth, it is possible to determine properties such as the Young's modulus, which is a measure of stiffness. nih.gov This information is valuable for understanding the stability and mechanical integrity of self-assembled peptide biomaterials. nih.govfrontiersin.org
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of ML-peptides, SEM provides direct imaging of the morphology of self-assembled structures.
Researchers have utilized SEM to observe the diverse morphologies formed by different ML-peptide systems. For instance, some leucine-rich peptides have been shown to self-assemble into nanorods or twisted nano-fiber structures. researchgate.net In one study, a hybrid tripeptide containing leucine (B10760876) formed distinct nanorods with an average width of 1.2 micrometers and lengths extending several micrometers. researchgate.net Another investigation into leucine zipper-based hydrogels used SEM to reveal a porous, interconnected network of nanofibers, with the pore size being tunable by altering the peptide concentration. nih.gov The morphology of these networks is crucial for applications like tissue engineering, as it influences cell attachment and migration. nih.gov
Furthermore, SEM has been instrumental in observing the transformation of these structures. For example, co-assembled nanotubes of a trimeric peptide based on the GCN4 leucine zipper motif were shown to form hexagonal rods under certain conditions, a transformation clearly visualized by SEM. acs.org The technique has also been used to study the effects of environmental factors on morphology. For instance, the self-assembly of certain amphiphilic peptides can result in different structures, such as twisted, ribbon-like nanostructures or long nanofibers, depending on the specific peptide sequence. mdpi.com
| Peptide System | Observed Morphology | Key Findings | Reference |
|---|---|---|---|
| Boc-Gpn-Aib-Leu-OMe | Nanorods | Formation of well-defined nanorods with an average width of 1.2 µm. | researchgate.net |
| Leucine Zipper (LZ) Hydrogel | Porous nanofiber network | Pore size is tunable by varying peptide concentration (7% to 12% w/v). | nih.gov |
| Trimeric GCN4-based peptide (TriNL) | Nanotubes and hexagonal rods | Morphology can be tuned by co-assembly with a second peptide (p2L). | acs.org |
| Amphiphilic Peptides 1 and 2 | Twisted ribbon-like nanostructures and long nanofibers | Morphology is dependent on the specific amino acid sequence. | mdpi.com |
Scattering Methodologies for Nanoscale Structures and Assembly Kinetics
Scattering techniques are indispensable for probing the structure of matter on the nanoscale. They provide information about the size, shape, and arrangement of particles in a sample.
SAXS has been effectively used to characterize the self-assembly of various leucine-rich peptides. For example, in a study of a phosphorylated leucine-rich amelogenin peptide (LRAP), SAXS analysis revealed that the non-phosphorylated form had a larger radius of gyration (Rg) of 46.3-48.0 Å compared to the phosphorylated form (25.0-27.4 Å) at pH 7.4. nih.gov The addition of calcium induced a significant increase in the Rg of the phosphorylated LRAP, indicating a conformational change from an unfolded to a more compact structure. nih.gov
In another study, SAXS was used to investigate the pH-dependent self-assembly of a surfactant-like peptide, R3L12. rsc.orgreading.ac.uk The data revealed the formation of nanotubes with diameters that varied with pH. rsc.orgreading.ac.uk By fitting the SAXS data, researchers were able to determine not only the diameter but also the wall thickness of these nanotubes, which was found to be approximately 3 nm. rsc.orgreading.ac.uk These findings were in good agreement with results from cryo-Transmission Electron Microscopy (cryo-TEM). rsc.orgreading.ac.uk
SAXS is also a powerful tool for studying flexible and intrinsically disordered peptides, providing insights into their structural ensembles. nih.gov The technique can be used to validate and refine models obtained from other methods like crystallography and NMR. xenocs.com
| Peptide System | Parameter Measured | Key Findings | Reference |
|---|---|---|---|
| Leucine-rich amelogenin peptide (LRAP) | Radius of Gyration (Rg) | Phosphorylation and calcium binding significantly alter the peptide's conformation and particle size. | nih.gov |
| Surfactant-like peptide R3L12 | Nanotube diameter and wall thickness | pH-dependent self-assembly into nanotubes with varying diameters and a consistent wall thickness of ~3 nm. | rsc.orgreading.ac.uk |
| A6K peptide | Hollow cylinder model parameters | Formation of tubular structures with a mean radius of 30.8 nm and wall thickness of 3.3 nm at higher concentrations. | frontiersin.org |
Small-Angle Neutron Scattering (SANS) is a technique that provides low-resolution structural information about macromolecules in solution. epj-conferences.org A key advantage of SANS is its sensitivity to hydrogen and the ability to use deuterium (B1214612) substitution for contrast variation, which is particularly useful for studying hydrated systems and the individual components of complex assemblies. epj-conferences.orgnih.gov
SANS has been employed to investigate the structure of ML-peptide assemblies in detail. For instance, in studies of self-assembling peptide hydrogels, SANS, in combination with contrast matching techniques, can be used to independently study the structural properties of the peptide fibers and any polymer components within the hydrogel. researchgate.net By using deuterated solvents and components, the scattering contribution of specific parts of the assembly can be highlighted or effectively "hidden." researchgate.net
This technique is also well-suited for characterizing the core-shell structures that can form from the self-assembly of cyclic peptide-polymer conjugates. acs.org SANS can differentiate between the cyclic peptide core and the solvated polymer corona, providing insights into how factors like polymer grafting density and solvent polarity influence the final nanotube structure. acs.org The scattering patterns can reveal whether the peptides form extended cylindrical structures or are limited to smaller oligomeric assemblies. acs.org
DLS has been used in conjunction with other techniques to characterize ML-peptide assemblies. For example, findings from DLS on the size of phosphorylated and non-phosphorylated leucine-rich amelogenin peptide (LRAP) assemblies were consistent with the more detailed structural information obtained from SAXS. nih.gov The technique is also mentioned as a suitable method for characterizing self-assembling peptides in general, providing information on parameters such as filament and pore size. google.com
Small-Angle Neutron Scattering (SANS) for Hydrated Systems
X-ray Diffraction (XRD) for Crystalline and Fibrillar Structures
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For fibrillar structures, which have a degree of order, fiber XRD can provide crucial information about the repeating structural motifs.
A characteristic feature of many self-assembling peptides, including some ML-peptides that form amyloid-like fibrils, is the "cross-β" structure. plos.orgpnas.org In this arrangement, the peptide chains form β-strands that run perpendicular to the long axis of the fibril. plos.org XRD patterns of such structures typically show a meridional reflection at around 4.7 Å, corresponding to the spacing between β-strands, and an equatorial reflection between 8-12 Å, which relates to the spacing between β-sheets. unl.pt
XRD has been used to confirm the crystalline nature of self-assembled peptide structures. For example, in a study of an islet amyloid polypeptide-derived peptide, XRD analysis of aligned peptide ribbons showed clear periodic rings, indicating a highly crystallized structure. acs.org Similarly, XRD is a relevant technique for obtaining detailed atomic-resolution information for fibrillar structures when they can be grown as microcrystals. plos.org
Hierarchical Self-Assembly Pathways of ML-Peptides
The formation of complex nanostructures from ML-peptides is a hierarchical process, starting from individual peptide molecules and proceeding through intermediate structures to the final, stable assembly. This process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov
The specific pathway of self-assembly is highly dependent on the peptide sequence and the environmental conditions. For example, a tetrapeptide, Boc-Trp-Leu-Trp-Leu-OMe, was shown to self-assemble into discrete nanospheres at low concentrations. researchgate.netacs.org In this arrangement, the hydrophobic leucine side chains are directed towards the core, while the tryptophan side chains are exposed on the surface. researchgate.netacs.org As the peptide concentration increases, these nanospheres fuse to form microspheres, which then cluster together, stabilized by aromatic interactions between the tryptophan residues. researchgate.netacs.org
Surfactant-like peptides, which contain a hydrophilic head and a hydrophobic tail composed of nonpolar amino acids like leucine, can self-assemble into nanotubes or nanovesicles. nih.gov The self-assembly of these peptides is often initiated by the formation of bilayers, which can then curve into vesicles or stack to form nanotubes. nih.gov
Leucine zipper motifs, which are characterized by a repeating pattern of leucine residues, are another important driver of self-assembly. researchgate.net These motifs promote the oligomerization of peptides, often into coiled-coil structures, which can then assemble into higher-order structures like nanotubes. acs.orgresearchgate.net The design of arginine-rich surfactant-like peptides with leucine repeats has been shown to lead to a remarkable diversity of nanostructures, including nanotubes and tubular networks, depending on the pH. reading.ac.uknih.gov This self-assembly is rationalized by the balance between hydrophobic and electrostatic interactions. reading.ac.uknih.gov
Kinetic and Thermodynamic Aspects of Assembly
The self-assembly of peptides is governed by both thermodynamic and kinetic factors. The process is thermodynamically driven by the synergistic effect of various non-covalent forces, including hydrophobic interactions, hydrogen bonding, electrostatic forces, and van der Waals interactions. researchgate.netrsc.org For leucine-rich peptides, the hydrophobic interactions between the leucine side chains are a dominant stabilizing force, often leading to the formation of structures like leucine zippers, which are coiled-coil dimers of amphipathic α-helices. acs.orgnih.gov
| Peptide System | Association Process | Gibbs Free Energy of Association (ΔG) | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Heat Capacity Change (ΔCp) | Reference |
|---|---|---|---|---|---|---|
| Leucine-containing peptides (e.g., (KLAKLAK)3) | Monomer-Tetramer Equilibrium | Reported as more stable than Phenylalanine zippers by 2-4 kcal/mol | Calculated from temperature dependence of association constants | Calculated from temperature dependence of association constants | ~ 0 | nih.gov |
| Phenylalanine-containing peptides (e.g., (KFAKFAK)3) | Monomer-Tetramer Equilibrium | Less stable than Leucine zippers | Calculated from temperature dependence of association constants | Calculated from temperature dependence of association constants | Small, negative | nih.gov |
Influence of Environmental Factors (e.g., pH, Ionic Strength, Temperature)
The supramolecular structures formed by peptides are highly sensitive to their environment. researchgate.netresearchgate.net Factors such as pH, ionic strength, and temperature can profoundly influence the balance of non-covalent interactions, thereby dictating the kinetic and thermodynamic pathways of assembly and the resulting morphology. researchgate.netmdpi.com
Ionic Strength: The concentration of salt in the solution affects the electrostatic interactions between charged peptide residues. Increasing ionic strength can screen the repulsive forces between the cationic arginine and lysine (B10760008) residues in the ML-peptide, thereby promoting aggregation. nih.gov Studies on leucine-rich β-peptides have shown that an increase in charge density leads to a higher affinity for assembly in high-salt phosphate-buffered saline (PBS) but a decreased affinity in low-ionic-strength water. rsc.org Similarly, the leucine-containing peptide (KLAKLAK)3 shows an increased propensity to form α-helical structures with increasing salt concentration. nih.gov
Temperature: Temperature influences hydrophobic interactions and the stability of hydrogen bonds. For many peptides, increasing temperature enhances hydrophobic interactions, which can drive assembly or trigger phase transitions. nih.gov However, the secondary structures of some amphiphilic peptides can be unusually stable across a wide range of temperatures. researchgate.net In studies involving polyleucine-based transmembrane peptides, differential scanning calorimetry (DSC) has shown that these peptides significantly alter the gel/liquid-crystalline phase transition of lipid bilayers. nih.gov The peptides disrupt the packing of the lipid gel phase, reducing the phase transition temperature and enthalpy, which indicates a strong interaction driven by both hydrophobic matching and specific side-chain interactions. nih.gov
| Factor | Peptide System | Observed Effect | Reference |
|---|---|---|---|
| pH | Arg3-Leu12 (R3L12) | Forms nanotubes at pH ≤ 9; transitions to vesicular aggregates at pH ≥ 12 due to deprotonation of arginine. | nih.gov, rsc.org |
| Ionic Strength | (KLAKLAK)3 | Increased salt concentration promotes α-helix formation. | nih.gov |
| Cationic Leucine-rich β-peptides | Increased ionic strength (in PBS) enhances assembly formation. | rsc.org | |
| Temperature | Polyleucine (L24) in PE bilayers | Reduces the phase transition temperature and enthalpy of the lipid bilayer, indicating disruption of the gel-phase. | nih.gov |
| MAX1 peptide mutant | Gelation is triggered at higher temperatures (40-60 °C) with increased peptide hydrophilicity. | nih.gov |
Nucleation and Growth Mechanisms in Supramolecular Polymerization
The formation of ordered supramolecular polymers from peptide monomers is not instantaneous but follows specific kinetic pathways involving nucleation and growth. acs.org For many peptides, this process is more complex than a simple monomer addition model and can be described by a nucleation-elongation mechanism, which may be preceded by a liquid-liquid phase separation (LLPS) step. nih.govunige.net
In this LLPS-mediated pathway, peptide monomers in solution first separate into solute-rich liquid droplets and a solute-poor phase. nih.govunige.net This transition is often entropically driven. nih.gov These dense liquid droplets then act as nucleation sites, lowering the energy barrier for the formation of ordered nuclei. nih.govresearchgate.net Following nucleation, the thermodynamically favorable ordered structures, such as nanofibrils, elongate from these metastable liquid intermediates in a process often mediated by enthalpic interactions and structural reorganization. nih.govunige.net This multi-step process, which follows Ostwald's step rule, allows for the formation of stable solid phases via a less energetically costly route involving a metastable liquid phase. nih.gov
The subsequent growth of the supramolecular polymer can occur through different mechanisms. In a cooperative (or nucleation-elongation) mechanism, the initial nucleation step is slow and thermodynamically unfavorable, but once a nucleus is formed, monomer addition (elongation) is rapid and favorable. This leads to long polymers and is characterized by a critical concentration for assembly. In contrast, an isodesmic mechanism involves an equal association constant for all steps of polymerization, resulting in a more polydisperse mixture of oligomers and polymers. researchgate.net For leucine-lysine peptides, kinetic studies have revealed nucleation-like behavior, where the initial adsorption of peptides onto a surface requires subsequent peptide-peptide interactions to form a stable, growing layer, highlighting the cooperative nature of the assembly. nih.gov
Mechanistic Insights into Multi Leu Ml Peptide Interactions and Functional Behavior
Interfacial Interactions with Synthetic Membranes and Model Systems
The interaction of peptides with cellular membranes is a critical aspect of their biological function, and multi-Leu (ML)-peptides are no exception. Studies using synthetic membranes and model systems have provided valuable insights into how these peptides engage with lipid bilayers. The amphipathic nature of many peptides, possessing both polar and non-polar amino acid residues, allows them to interact favorably with the water-membrane interface. nasa.gov
Research on various membrane-interacting peptides reveals that they can induce changes in membrane permeability. mdpi.com For instance, a study investigating a synthetic nonapeptide and its derivative containing an azobenzene-bearing amino acid demonstrated that both peptides could penetrate phospholipid monolayers and cause leakage across the bilayers of large unilamellar vesicles (LUVs) and giant unilamellar vesicles (GUVs). mdpi.com Molecular dynamics simulations further elucidated these interactions, showing that while one peptide interacted primarily with the lipid head groups, its modified counterpart penetrated the hydrophobic core of the bilayer, leading to greater membrane perturbation. mdpi.com This aligns with broader observations that peptides can alter membrane structure and function. mdpi.com
The process of peptide insertion into a membrane is often spontaneous and driven by favorable enthalpic interactions between the hydrophobic parts of the peptide and the membrane's core. aimspress.com Computational studies using coarse-grained molecular dynamics have shown that a peptide can first approach and bind to the membrane surface, orienting its backbone parallel to the surface, before inserting into the hydrophobic region. aimspress.com This fundamental understanding of peptide-membrane interactions provides a basis for comprehending the initial steps of ML-peptide engagement with cellular barriers.
Catalytic and Biocatalytic Activities of ML-Peptide Assemblies
Self-assembling peptides are emerging as promising platforms for creating novel biocatalysts. nih.govnih.gov These minimalistic systems, often inspired by natural enzymes, can form nanostructures like fibrils and nanotubes that present catalytic residues in an organized manner, enhancing their activity. nih.govrsc.orgacs.org A common feature in these biomimetic catalysts is the inclusion of amino acids like histidine, which plays a key role in the catalytic sites of many natural enzymes. rsc.orgmdpi.com
The self-assembly process itself is often a prerequisite for catalytic function, as it can create hydrophobic pockets similar to those in enzymes, which can favor substrate binding and enhance reaction rates. nih.govrsc.org The catalytic activity of these peptide assemblies can be modulated by the peptide sequence and the resulting supramolecular architecture. acs.org For instance, studies have shown that racemic mixtures of certain peptides can exhibit improved catalytic activity for reactions like ester hydrolysis compared to their individual enantiomers, suggesting that the co-assembled structures create more favorable catalytic environments. rsc.org
While direct evidence for the catalytic activity of multi-Leu (ML)-peptide assemblies themselves is not the primary focus of existing research, the principles derived from other self-assembling peptide systems are relevant. The ML-peptide's sequence, rich in hydrophobic leucine (B10760876) residues, suggests a propensity for self-assembly. Such assemblies could potentially be engineered to exhibit catalytic functions. The field of peptide-based biocatalysis has demonstrated the ability of self-assembled peptides to catalyze a range of reactions, including hydrolysis and condensation. researchgate.net
| Peptide System | Reaction Catalyzed | Key Features |
| Racemic tripeptides | Ester hydrolysis | Features histidine as the active residue and a diphenylalanine motif to drive self-assembly. The racemic mixture shows enhanced catalysis. rsc.org |
| Heterochiral octapeptide | Esterase-like activity (hydrolysis of p-nitrophenyl acetate) | Forms nanofibrils and a supramolecular hydrogel. Contains histidine as a catalytic residue. mdpi.com |
| Proline-containing peptides | Various organic reactions | Often do not self-assemble but are effective organocatalysts. acs.org |
| α-helical peptide assemblies | Hydrolysis of p-nitrophenyl acetate | A designed catalytic triad (B1167595) (glutamate, histidine, cysteine) is introduced into the hydrophobic interior of the assembly. nih.gov |
Mechanisms of Molecular Transport Across Synthetic Barriers and Interfaces
The ability of peptides to cross biological barriers is fundamental to their therapeutic potential. frontiersin.org For peptides to act on intracellular targets, they must traverse the cell membrane. The transport of peptides across membranes can occur through several mechanisms, broadly categorized as energy-dependent (active) and energy-independent (passive) pathways. nih.govfrontiersin.org
Passive diffusion allows small, hydrophobic molecules to cross the membrane, while larger or more polar peptides may utilize transporter-mediated or endocytic pathways. frontiersin.orgrsc.org Endocytosis, an energy-dependent process, involves the cell engulfing the peptide and its cargo. nih.gov Some peptides, known as cell-penetrating peptides (CPPs), are particularly efficient at crossing cellular membranes and can carry various molecular cargoes inside. nih.gov
For the this compound, cellular uptake is a prerequisite for its antiproliferative activity, as it targets intracellular PACE4. acs.org Studies with ML-peptide analogues bearing N-terminal modifications have been designed to have different cell penetration properties to investigate this. acs.org For instance, FITC-labeled ML-peptide has been shown to have excellent cell penetration properties. acs.org The transport of peptides across barriers like the intestinal epithelium also involves pathways such as passive transcellular transport and paracellular transport between cells. nih.gov Permeation enhancers can facilitate this transport by altering membrane fluidity or opening tight junctions. mdpi.com
The specific mechanisms governing the transport of the ML-peptide are an active area of investigation. Understanding these mechanisms is crucial for optimizing its delivery and efficacy as a potential therapeutic agent.
Energy Transduction and Signal Generation within ML-Peptide Systems
Energy transduction is a fundamental biological process where energy is converted from one form to another, often involving the movement of charges across a membrane to create an electrochemical potential. acs.org This process is carried out by membrane proteins that can couple chemical reactions or light absorption to the translocation of ions. acs.org
While the this compound itself is not primarily described as an energy-transducing molecule, the broader category of peptides and proteins it belongs to is central to these mechanisms. Protein transduction domains (PTDs), or cell-penetrating peptides (CPPs), are small peptides that can cross cellular membranes and deliver cargo. plos.org The process of transduction by these peptides can be energy-dependent, often involving endocytosis, or energy-independent. nih.govplos.org
In the context of ML-peptides, signal generation is linked to its primary function as a PACE4 inhibitor. By binding to and inhibiting PACE4, the ML-peptide disrupts the normal processing of proproteins that are dependent on this enzyme. nih.govacs.org This inhibition leads to downstream effects, such as the induction of cell cycle arrest and a reduction in cancer cell proliferation, which can be considered a form of signal generation—translating the binding event into a cellular response. acs.orgiscabiochemicals.com
The development of chimeric signal peptides, which can be composed of hydrophobic stretches like poly-leucine, is used to enhance the expression and secretion of proteins. google.com This highlights how leucine-rich sequences can be integral to the signaling and transport machinery of the cell. These signal peptides are recognized by cellular components like the signal recognition particle (SRP), which guides the nascent protein to the appropriate translocation pathway. google.comnih.gov This interaction is a form of signal recognition and transduction at the molecular level.
Applications of Multi Leu Ml Peptide Constructs in Advanced Materials and Biosystems Excluding Clinical
Engineering of Biomaterials and Scaffold Systems
The hydrophobic nature of leucine (B10760876) residues is a powerful driver for the self-assembly of peptides into ordered supramolecular structures. This principle is widely exploited in the bottom-up fabrication of sophisticated biomaterials and scaffolds for a variety of research applications.
Hydrogel Formation and Mechanical Properties
Peptides containing multiple leucine residues, particularly within motifs like the leucine zipper (LZ), can spontaneously self-assemble in aqueous solutions to form hydrogels—three-dimensional networks of nanofibers that entrap large amounts of water. nih.govmdpi.com This self-assembly is primarily driven by hydrophobic interactions, where the leucine side chains aggregate to form a stable core, shielded from the aqueous environment. acs.org
The mechanical properties of these hydrogels, such as stiffness and viscoelasticity, can be precisely tuned. Research has shown that the mechanical strength of leucine-zipper-based hydrogels is dependent on the peptide concentration. nih.gov For instance, increasing the weight/volume percentage of the LZ peptide leads to a higher shear stiffness, which is attributed to a greater fibrillar density and an increased number of crosslinks within the hydrogel network. nih.gov Artificial protein hydrogels constructed from triblock proteins with leucine zipper domains have also been studied, revealing that factors like pH and ionic strength can modulate the network structure and, consequently, the gel's rigidity by influencing the conformation of the peptide chains. rsc.orgresearchgate.net
The process of gelation can be triggered by changes in environmental conditions such as pH or the presence of ions. acs.orgnih.gov For example, a multidomain peptide (MDP) designed with alternating serine and leucine residues, E2(SL)6E2GRGDS, forms a hydrogel in the presence of Mg²⁺ ions, which screen the charges on the terminal glutamic acid residues and promote nanofiber formation and entanglement. nih.gov The resulting hydrogels can exhibit shear-thinning and self-healing properties, making them ideal for applications requiring injectable materials. acs.orgnih.gov
| Peptide Type | Key Findings on Mechanical Properties | Influencing Factors | Citations |
| Leucine Zipper (LZ) Peptides | Shear stiffness is tunable by altering peptide concentration. Higher concentration leads to greater fibrillar density and more crosslinks. | Peptide Concentration | nih.gov |
| Triblock Proteins with LZ Domains | Gels can be surprisingly soft due to loop formation. Rigidity can be increased by favoring bridging over looping. | pH, Ionic Strength, Midblock Length & Charge Density | rsc.orgresearchgate.net |
| Multidomain Peptides (MDPs) with Leucine | Hydrogels exhibit shear-thinning and rapid recovery of elastic modulus, making them injectable. | Ion Screening (e.g., Mg²⁺), pH | acs.orgnih.gov |
| Sticker-Spacer Peptides with Leucine | Hydrogel formation is highly dependent on hydrophobic interactions. Replacing leucine with less hydrophobic amino acids can prevent gelation. | Amino Acid Sequence, pH | acs.org |
Peptide-Based Nanofibers, Films, and other Morphologies
The self-assembly of multi-leucine peptides is a versatile method for creating a variety of nanostructures beyond hydrogels. The most common morphology is the nanofiber, which typically forms the underlying structure of the hydrogels. acs.orgnih.gov These nanofibers are stabilized by a combination of hydrogen bonding along the peptide backbones and the hydrophobic packing of leucine residues in the core. acs.org
The design of the peptide sequence dictates the final morphology. Multidomain peptides (MDPs), which often feature a central block of alternating hydrophilic and hydrophobic amino acids (like serine and leucine), are a prime example. acs.orgnih.gov These peptides assemble into nanofibers approximately 8 nm wide and can extend for microns in length. nih.gov The orientation of the peptides within these fibers—either parallel or antiparallel—can also be controlled. Most MDPs that use leucine in their hydrophobic core tend to exhibit an antiparallel packing arrangement. acs.org
By manipulating the peptide sequence and assembly conditions, morphologies other than nanofibers, such as nanoribbons and nanotubes, can be achieved. mdpi.comgoogle.com For example, a self-assembling peptide named DRF3, which incorporates leucine, was shown to form nanotubule-like and vesicular structures that interlace to create ordered three-dimensional networks. mdpi.com The ability to control these morphologies at the nanoscale is critical for designing materials with specific surface properties and functionalities for advanced applications.
| Peptide Design | Resulting Morphology | Key Drivers of Assembly | Citations |
| Multidomain Peptides (MDPs) | Nanofibers (~8 nm wide, microns long) | Hydrophobic packing of leucine core, hydrogen bonding, electrostatic interactions. | acs.orgnih.gov |
| Leucine Zipper (LZ) Peptides | Nanofibers that entangle to form hydrogel networks. | Self-assembling LZ domain, hydrophobic interactions. | nih.govacs.org |
| DRF3 Peptide | Nanotubules and vesicular structures forming 3D networks. | Hydrophilic-hydrophobic surface interactions, non-covalent forces. | mdpi.com |
| Sticker-Spacer Peptides | Nanofibrous hydrogels. | Hydrophobic interactions from aromatic and aliphatic (leucine) residues. | acs.org |
Integration into Hybrid Material Systems
Multi-leucine peptide constructs can be integrated with other materials, such as lipids or synthetic polymers, to create novel hybrid systems with combined or enhanced functionalities. Leucine zipper peptides, due to their predictable self-assembly into coiled-coil structures, are particularly well-suited for this purpose. nih.gov
One notable application is the creation of temperature-sensitive hybrid vesicles. By anchoring amphiphilic leucine zipper peptides into the bilayer of a lipid-based liposome, researchers have engineered nanoscale vesicles for triggered release. nih.gov The peptide's conformation is temperature-sensitive; at room temperature, it maintains an α-helical structure, but upon mild hyperthermia, it transitions to a disordered state. This conformational change in the peptide component enhances the release of encapsulated contents from the vesicle. nih.gov
Furthermore, leucine zipper peptides have been used as "molecular zippers" to connect different functional units. For example, they can non-covalently link a cell-penetrating peptide (CPP) to a cargo protein, facilitating its delivery into cells. mdpi.comkindai.ac.jp These hybrid systems demonstrate the modularity of multi-leucine peptides, allowing for the design of complex, multi-component materials where the peptide directs assembly and provides responsiveness.
Biosensing and Diagnostics Platforms (Excluding In-Vivo Diagnostics)
The specific and high-affinity binding properties inherent to certain peptide structures make them excellent candidates for use as molecular recognition elements in biosensors and other analytical systems.
Design of Peptide-Based Molecular Recognition Elements
Leucine-rich motifs are fundamental to protein-protein interactions in nature. The Leucine-Rich Repeat (LRR) is a structural motif found in numerous proteins that provides a versatile framework for binding to other molecules. nih.govnih.govpnas.org This natural precedent inspires the design of synthetic multi-leucine peptides as recognition elements for biosensing. The principle lies in creating a peptide sequence with a defined three-dimensional structure that can specifically and strongly bind to a target analyte.
For example, the leucine-rich repeat domain of the Nod2 protein has been shown to bind with high affinity to muramyl dipeptide (MDP), a component of bacterial cell walls, with a dissociation constant (KD) in the nanomolar range. acs.org This demonstrates the capacity of leucine-rich domains to act as highly specific receptors.
In synthetic systems, di-leucine motifs have been identified as critical for mediating selective binding to adaptor proteins (AP-3), which are involved in protein sorting within cells. embopress.org Biosensor-based studies using surface plasmon resonance confirmed that peptides containing this di-leucine motif could specifically interact with AP-3, and mutations within this motif abolished the interaction. embopress.org This highlights the potential to design short, leucine-containing peptides that can recognize and bind to specific protein targets for analytical purposes.
Transducer Integration for Signal Readout in Analytical Systems
Once a multi-leucine peptide has been designed to recognize a specific target, it must be integrated with a transducer to generate a measurable signal. In electrochemical biosensors, peptides can be immobilized on an electrode surface. mdpi.comresearchgate.net When the target analyte binds to the peptide, it can cause a change in the local environment of the electrode, such as a change in impedance, capacitance, or current, which can be detected electronically. mdpi.com
A key challenge in biosensor development is preventing non-specific binding of other molecules from the sample matrix to the sensor surface, a phenomenon known as biofouling. Peptides, including those with specific sequences, have been proposed as effective anti-biofouling agents. mdpi.comresearchgate.net By creating a peptide layer on the sensor surface, it is possible to create a highly hydrated and controlled interface that resists the adsorption of unwanted proteins, thereby improving the signal-to-noise ratio of the sensor.
Furthermore, engineered binding proteins that naturally recognize leucine, such as the Leucine/Isoleucine/Valine-Binding Protein (LIVBP), have been modified with fluorescent probes to create biosensing systems. nih.gov In these systems, the binding of leucine or other branched-chain amino acids to the protein induces a conformational change, which in turn alters the fluorescence signal of the attached probe. This allows for the quantitative detection of the target amino acids at sub-micromolar levels. nih.gov While this uses a protein rather than a simple peptide as the primary recognition element, it underscores the utility of leucine-binding interactions in the design of analytical systems.
Nanoreactor and Biocatalytic System Development
The self-assembly of ML-peptide and leucine-containing peptide systems into discrete, stable nanostructures provides a powerful platform for creating nanoreactors and biocatalytic systems. These structures can encapsulate or immobilize enzymes, enhancing their stability and catalytic efficiency.
Researchers have demonstrated that multicomponent peptide assemblies can form nanostructures capable of displaying functional proteins, such as enzymes, on their surface. nih.gov By co-assembling unmodified peptides with peptides fused to enzymes like luciferase or other catalytic proteins, it is possible to create multi-enzyme decorated nanoparticles. nih.gov These constructs act as modular nanoreactors, co-localizing enzymes to facilitate sequential reactions. nih.govnih.gov The peptide scaffold provides a biocompatible microenvironment that can protect the enzyme from denaturation and degradation.
| System | Peptide/Protein Component | Application | Finding |
| SAGE Nanoparticles | Coiled-coil peptides (can include leucine) fused with proteins (e.g., GFP, mCherry, luciferase) | Modular assembly of nanoreactors | Co-assembly allows for multivalent display of functional enzymes on the nanoparticle surface, creating a platform for catalysis. nih.gov |
| Protein-Based Nanoparticles (PNPs) | Self-assembling protein subunits (e.g., from MS2 bacteriophage) | In vivo enzyme loading | Genetic tagging systems (e.g., SpyCatcher/SpyTag) enable the loading of multiple enzymes into the PNP cavity during self-assembly, creating a two-enzyme biosynthetic pathway. nih.gov |
| Material-Binding Peptides (MBPs) | Peptides with affinity for specific materials | Catalyst immobilization | MBPs can be genetically or chemically conjugated to enzymes, anchoring them to a solid support to improve stability and reusability. rsc.org |
Self-Assembled Templates for Nanofabrication
The predictable self-assembly of ML-peptides into well-defined nanostructures, such as fibrils, tubes, and sheets, makes them excellent templates for nanofabrication. nih.gov These peptide scaffolds guide the organization of other materials at the nanoscale, a bottom-up approach to creating complex functional materials. reading.ac.uk
The process is driven by the hierarchical assembly of the peptides. Individual peptide molecules associate through non-covalent forces to form stable nanostructures like amyloid-like fibrils. rsc.org The hydrophobicity of multi-leucine domains is a key driver for this assembly, promoting the intimate packing of peptide chains. rsc.org These resulting nanostructures, which can include nanotapes, nanotubes, and nanofibrils, serve as templates for various applications. nih.gov For instance, they have been used to guide the mineralization of inorganic materials, such as potassium chloride (KCl), into dendritic nanostructures with conductive properties. rsc.org The peptide template controls the morphology and properties of the resulting inorganic material. rsc.org This method has been successfully employed to create functional nanodevices and materials with unique bio-recognition capabilities. reading.ac.uk
| Peptide Type | Observed Nanostructure | Application | Key Finding |
| Short peptides with aromatic N-capping groups | Nanofibers, Rods, Tubes, Vesicles | Templated mineralization | Anionic self-assembling peptides conjugated to aromatic systems templated the growth of dendritic potassium chloride (KCl) nanostructures with metal-like conductivity. rsc.org |
| Diphenylalanine (di-Phe) | Nanotubes, Nanofibrils | Scaffolds for tissue engineering | The core recognition motif of β-amyloid peptide self-assembles into highly ordered nanostructures that can form hydrogels. nih.govnih.gov |
| Ionic self-complementary peptides | Nanofibrillar hydrogels | Wound healing scaffolds | Peptides with alternating hydrophobic (e.g., Leucine) and hydrophilic amino acids self-assemble into nanofibrils that mimic the extracellular matrix. acs.org |
Bioelectronics and Optoelectronic Applications
Peptide-based materials, particularly those involving self-assembling units like ML-peptides, are emerging as versatile components in bioelectronics and optoelectronics. nih.govmdpi.com Their ability to form ordered, stable structures at the nanoscale allows them to interface with and modulate the properties of electronic materials. rsc.org
A key strategy involves using peptide assemblies as templates for organizing nanomaterials with desirable optoelectronic properties. For example, peptide nanostructures have been used to template the formation of nanostructured gold, creating systems for biosensing applications. rsc.org Furthermore, π-conjugated peptides, which consist of an aromatic core flanked by oligopeptide wings (which can include leucine), self-assemble into nanoaggregates with emergent optical and electronic properties. acs.org The peptide wings provide solubility and biocompatibility, while the stacking of the π-cores within the assembly leads to functionalities like fluorescence and electron transport, making them suitable for organic transistors and photovoltaic devices. acs.org The precise structure and function of these materials can be tuned by altering the amino acid sequence of the peptide wings, highlighting the importance of residues like leucine in directing the assembly process. acs.org
| Peptide Construct | Application | Mechanism |
| Anionic self-assembling peptides | Templating conductive nanostructures | Peptides direct the mineralization of KCl into dendritic structures with high conductivity (~1800 S cm⁻¹). rsc.org |
| π-conjugated peptides with oligopeptide wings | Organic transistors, Photovoltaics | Self-assembly leads to overlapping π-orbitals in the aromatic cores, facilitating electron/hole transport and other optoelectronic properties. acs.org |
| Peptide-based self-assembled monolayers (SAMs) | Electron transfer studies | Helical peptides (e.g., containing Leu-Aib repeats) anchored to gold substrates can accelerate electron transfer due to their dipole moment. rsc.org |
Environmental Applications (e.g., detection, remediation)
The ability of peptide-based materials to bind to specific molecules and materials, coupled with their capacity to form robust hydrogels, makes them highly suitable for environmental applications such as pollutant detection and remediation. mdpi.comsemanticscholar.org Peptides can be designed to selectively bind heavy metal ions and other contaminants, offering an environmentally friendly approach to cleaning up polluted water and soil. uzh.chmdpi.com
Dipeptide-based amphiphiles have been shown to form hydrogels that can efficiently remove toxic heavy metal ions like lead (Pb²⁺) and cadmium (Cd²⁺) from wastewater. researchgate.net The gel network, formed through peptide self-assembly, traps the metal ions. researchgate.net Similarly, these peptide hydrogels can absorb toxic organic dyes and even gelate fuel oils, indicating their potential for oil spill recovery. researchgate.net The design of these peptides often balances hydrophobic elements, such as leucine, with hydrophilic or charged residues that provide the necessary binding sites for pollutants. nih.gov This versatility allows for the creation of materials tailored for specific environmental challenges. semanticscholar.orguzh.ch
| Application | Peptide System | Target Pollutant | Key Finding |
| Heavy Metal Remediation | Dipeptide-based amphiphilic hydrogel | Pb²⁺ and Cd²⁺ | The hydrogel effectively removes toxic heavy metal ions from wastewater. researchgate.net |
| Organic Pollutant Removal | Dipeptide-based amphiphilic xerogel | Toxic organic dyes | The dried gel material (xerogel) efficiently adsorbs various organic dyes from water. researchgate.net |
| Oil Spill Recovery | Dipeptide-based amphiphilic organogel | Fuel oil, kerosene, diesel | The peptide gelator can solidify various oils in a biphasic mixture, facilitating their removal from water. researchgate.net |
| Heavy Metal Detection & Remediation | Various designed peptides | Lead (Pb) | Peptides have been developed for both the detection of Pb through electrochemical and fluorescent methods and its remediation via hydrogelation. uzh.ch |
Computational and Theoretical Investigations of Multi Leu Ml Peptides
Molecular Dynamics (MD) Simulations for Conformational Sampling and Assembly
Molecular dynamics (MD) simulations are a cornerstone for investigating the conformational landscape and self-assembly of multi-Leu peptides. These simulations model the movement of atoms over time, providing a dynamic picture of peptide behavior.
All-atom MD simulations offer a detailed view of the conformational, dynamical, and structural properties of peptide self-assembly. acs.org For instance, simulations of Leu-enkephalin in water have shown that the peptide is highly flexible, with a preference for compact conformations. acs.org In a study of two-residue peptides, MD simulations using the Amber ff99SB-ildn-nmr force field were able to reproduce experimental data on conformational preferences and the effects of neighboring residues. nih.gov Specifically, the simulations showed that Leu at the N-terminus has a high propensity for forming β-sheet and polyproline II (PPII) structures. nih.gov
Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD), have been employed to more efficiently explore the conformational space of cyclic peptides containing leucine (B10760876). plos.orgnih.gov These methods help to overcome the high energy barriers that can hinder the sampling of different conformations. aip.org For example, aMD simulations of a cyclic pentapeptide containing leucine revealed at least three distinct free energy minima in its conformational landscape. nih.gov
The self-assembly of peptides is a complex process that can be studied using MD simulations. Simulations have shown that peptides can self-organize into various structures, and the final architecture is dependent on factors like the amino acid sequence and the surrounding environment. nih.gov For example, simulations of a leucine-rich antimicrobial peptide (LL-14) demonstrated its binding to micelle models of bacterial and eukaryotic membranes, providing insights into its mechanism of action. researchgate.net
Quantum Mechanical (QM) Approaches for Electronic Structure and Interactions
Quantum mechanical (QM) methods provide a high level of theory for studying the electronic structure and intermolecular interactions of multi-Leu peptides. These approaches are crucial for understanding the fundamental forces driving peptide behavior.
The Kernel Energy Method (KEM) is a QM formalism that has been used to calculate the ab initio molecular energy of large biological molecules, including the Leu1-zervamicin peptide. pnas.org This method divides the molecule into smaller fragments ("kernels") and calculates their energies, which are then summed to estimate the total energy of the molecule. pnas.org
Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a specific region of interest (e.g., the active site) with the efficiency of MM for the rest of the system. nih.gov This approach allows for the study of large systems, such as a peptide interacting with a protein. QM/MM calculations have been used to investigate the inhibition mechanisms of enzymes by peptide-based inhibitors. researchgate.net
Density Functional Theory (DFT) is another widely used QM method. DFT calculations have been employed to study the electronic properties of peptides and their interactions. For example, in a study of a de novo designed antioxidant peptide, DFT was used to identify the role of specific residues in the peptide's antioxidant activity. researchgate.net First-principles DFT combined with machine learning has also been used to understand the relationship between the physical and electronic structure of a peptide dimer, revealing that while phenylalanine is prominent, residues like isoleucine and leucine also contribute to the electronic properties. nih.govacs.org
Coarse-Grained Models for Large-Scale Self-Assembly Phenomena
While all-atom simulations provide detailed information, they are computationally expensive for studying large systems over long timescales. Coarse-grained (CG) models address this limitation by representing groups of atoms as single "beads," enabling the simulation of large-scale self-assembly phenomena. csic.es
CG-MD simulations have been instrumental in studying the self-assembly of peptides into various nanostructures. acs.org These models, such as the MARTINI force field, have been used to investigate how factors like peptide concentration and hydrophobicity influence the formation of fibrils and other aggregates. acs.orgnih.gov For instance, CG simulations have shown that increasing the hydrophobic interactions of amino acids in peptide amphiphiles leads to the formation of more fibrillar structures. acs.org
These simulations can track the self-assembly process from randomly distributed peptides to the formation of ordered structures. acs.orgnih.gov They have been used to model the formation of peptide nanofibers and to understand the mechanisms governing their morphology. nih.gov The ability of CG models to simulate larger systems and longer timescales allows for the observation of collective phenomena that are often beyond the reach of all-atom simulations. csic.es
The following table summarizes the different simulation approaches and their applications in studying multi-Leu peptides.
| Simulation Technique | Key Features | Applications for Multi-Leu Peptides | Example Studies |
| All-Atom Molecular Dynamics (MD) | High level of detail, models every atom explicitly. | Conformational analysis, local interactions, initial stages of self-assembly. | Leu-enkephalin flexibility, dipeptide conformational preferences. acs.orgnih.gov |
| Enhanced Sampling MD (e.g., GaMD) | Overcomes energy barriers to explore a wider conformational space. | Characterizing the free energy landscape of cyclic peptides. | Identifying multiple conformational states of a cyclic pentapeptide. nih.gov |
| Quantum Mechanics (QM) | High accuracy for electronic structure and interaction energies. | Understanding binding affinities, reaction mechanisms, and electronic properties. | Calculating the energy of Leu1-zervamicin, studying enzyme inhibition. pnas.orgresearchgate.net |
| Coarse-Grained (CG) Models | Reduced computational cost, allows for larger systems and longer timescales. | Large-scale self-assembly, formation of nanostructures, and phase behavior. | Simulating the formation of peptide fibrils and nanofibers. acs.orgnih.gov |
Machine Learning (ML) and Artificial Intelligence (AI) in ML-Peptide Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of peptide science by enabling the rapid design and prediction of properties for novel peptides. nih.gov These computational tools can analyze vast datasets to identify patterns and relationships that are not immediately obvious to human researchers. nih.gov
ML models can be trained to predict a wide range of peptide properties, including their propensity for self-assembly, antimicrobial activity, and solubility. nsk.hrcbirt.net For example, a framework implementing a classifier in a metaheuristic-based generative model has been developed to search the vast sequence space for self-assembling peptides with high accuracy. github.com This approach has been shown to be 80–95% accurate in discovering self-assembling peptides. github.com
Deep learning models, a subset of ML, have also been successfully applied to peptide research. oup.com Recurrent Neural Networks (RNNs) and Convolutional Neural Networks (CNNs) have been used to predict peptide properties from their amino acid sequences. acs.orgbiorxiv.org For instance, deep learning models have been developed to predict the hemolytic and solubility properties of peptides. cbirt.net
The table below highlights some of the ML and AI models used in peptide research and their applications.
| ML/AI Model | Application in Peptide Research | Key Findings | References |
| Recurrent Neural Networks (RNNs) | Prediction of peptide properties like solubility and hemolytic activity. | Achieved competitive performance in predicting peptide properties without relying on cloud-based servers. | cbirt.net |
| Convolutional Neural Networks (CNNs) | Prediction of peptide collisional cross section. | Demonstrated similar performance to LSTM models in predicting peptide properties. | biorxiv.org |
| Generative Models | De novo design of self-assembling peptides. | Achieved 80-95% accuracy in discovering novel self-assembling peptides. | github.com |
| Random Forest | Prediction of antiviral and anti-inflammatory peptides. | Successfully implemented in classification systems for therapeutic peptides. | oup.com |
Prediction of Self-Assembly Pathways and Final Architectures
Predicting the self-assembly pathways and the final structures of peptides is a significant challenge in materials science. Computational methods are playing a crucial role in addressing this challenge by providing insights into the complex processes that govern peptide assembly.
Molecular dynamics simulations, at both the all-atom and coarse-grained levels, are powerful tools for predicting how peptides will assemble. acs.org These simulations can reveal the intermediate states and the kinetic pathways that lead to the final, stable structures. rsc.org For example, simulations have shown that the self-assembly of some peptides proceeds through the formation of small, irregular aggregates that then evolve into more ordered structures. rsc.org
The prediction of self-assembly is also being advanced by the use of machine learning. researchgate.net ML models can be trained on large datasets of known self-assembling peptides to learn the relationships between amino acid sequence, experimental conditions, and the resulting nanostructures. researchgate.netarxiv.org These models can then be used to predict the self-assembly behavior of new, untested peptide sequences. arxiv.org
A critical aspect of predicting self-assembly is understanding the role of the environment. Factors such as pH, temperature, and solvent can have a profound impact on how peptides assemble. acs.org Computational models are increasingly being developed to account for these context-dependent factors. acs.org
The ultimate goal is to develop a predictive understanding that allows for the rational design of peptides that will self-assemble into specific, desired nanostructures. nih.gov This would have significant implications for a wide range of applications, from drug delivery to nanotechnology. acs.orgarxiv.org
Challenges, Opportunities, and Future Directions in Multi Leu Ml Peptide Research
Overcoming Synthetic Complexities and Scalability
The synthesis of peptides, particularly those with repeating hydrophobic residues like leucine (B10760876), presents significant hurdles. rsc.org Traditional methods like Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) are the cornerstones of production, each with inherent complexities. rsc.orgacs.org
A primary challenge in SPPS is the potential for peptide aggregation on the solid support, which can hinder reagent access and lead to incomplete reactions and the formation of deletion sequences. scispace.com For ML-peptides, the hydrophobicity of multiple leucine residues exacerbates this issue. The choice of solvents is critical; while hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) have been traditionally used, a shift towards greener alternatives is underway. rsc.orgacs.org
LPPS offers an alternative that can be more amenable to large-scale production by avoiding some of the issues of heterogeneous catalysis seen in SPPS. bachem.comrsc.org However, it requires careful selection of soluble tags and purification methods like precipitation or extraction to isolate the growing peptide chain. acs.orgbachem.com The scalability of both methods is a crucial consideration for the industrial application of ML-peptides, with a focus on optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact. rsc.orgpolypeptide.com
Key Synthetic Approaches for Peptides:
| Synthesis Method | Description | Advantages | Challenges | Citations |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on an insoluble polymer support. | Simplified purification, automation is possible. | Peptide aggregation, use of hazardous solvents. | rsc.orgug.edu.pl |
| Liquid-Phase Peptide Synthesis (LPPS) | The peptide is synthesized in solution with a soluble tag. | Better for large-scale production, reduced solvent use. | Complex purification, less control for longer peptides. | acs.orgbachem.comrsc.org |
Achieving Precise Control over Hierarchical Self-Assembly and Size Distribution
Multi-Leu peptides, like many other peptide sequences, can spontaneously organize into well-defined nanostructures through a process called self-assembly. nih.gov This process is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov The resulting structures can range from nanofibers and nanotubes to more complex hierarchical assemblies. nih.govresearchgate.net
A significant challenge is achieving precise control over this process to produce structures with a uniform size and morphology. nih.govresearchgate.net The final architecture is highly sensitive to environmental conditions such as pH, temperature, concentration, and ionic strength. nih.govnih.gov For instance, altering the pH can change the protonation state of amino acid residues, thereby modifying electrostatic interactions and influencing the final assembled structure. nih.gov
Researchers are exploring various strategies to gain better control, including the design of peptide sequences with specific motifs that favor certain structures and the use of co-assembly with other molecules to modulate the size and shape of the resulting nanostructures. nih.govresearchgate.net The ability to dictate the hierarchical organization from the molecular to the macroscopic level is essential for tailoring the properties of ML-peptide-based materials for specific applications. rsc.org
Advancements in In Situ and Real-Time Characterization Methodologies
Understanding the dynamic process of ML-peptide self-assembly requires sophisticated characterization techniques that can monitor the formation of structures in real-time and under native conditions. mdpi.comrsc.org Traditional methods often provide static snapshots of the final assembled state. mdpi.com
Recent advancements in imaging and spectroscopic techniques are revolutionizing our ability to probe these processes. High-resolution imaging methods like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM), including cryo-TEM, allow for the direct visualization of nanoscale morphologies. mdpi.com
Spectroscopic techniques provide insights into the secondary structure and interactions of the peptides during assembly. nih.gov For example, Circular Dichroism (CD) spectroscopy can track changes in peptide conformation, while Fourier-Transform Infrared (FTIR) spectroscopy can identify the formation of specific secondary structures like β-sheets. scispace.comnih.gov The development of in situ and real-time monitoring techniques, such as combining fluorescence microscopy with correlation spectroscopy, is crucial for elucidating the complex pathways of peptide self-assembly. rsc.org
Common Characterization Techniques for Peptide Assemblies:
| Technique | Information Provided | Advantages | Limitations | Citations |
| Atomic Force Microscopy (AFM) | High-resolution topographical imaging. | Near-native conditions, mechanical properties. | Can be invasive. | mdpi.com |
| Transmission Electron Microscopy (TEM) | Ultra-high-resolution imaging of internal structures. | Visualization of fine details. | Requires sample staining or cryo-fixation. | mdpi.comnih.gov |
| Circular Dichroism (CD) Spectroscopy | Secondary structure determination. | Monitors conformational changes in solution. | Sensitive to light scattering in dense samples. | nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of secondary structures (e.g., β-sheets). | Less sensitive to scattering than CD. | Water and TFA can interfere with measurements. | scispace.comnih.gov |
Integration with Emerging Technologies (e.g., microfluidics, additive manufacturing)
The integration of ML-peptide research with emerging technologies holds immense potential for creating novel materials and devices. Microfluidics, for instance, offers a platform for the controlled synthesis and self-assembly of peptides in miniaturized systems. mdpi.com This technology allows for precise control over reaction conditions and can be used to generate peptide-based microgels and nanoparticles with narrow size distributions. mdpi.com
Additive manufacturing, or 3D printing, is another promising area. Self-assembling peptides, including those with repeating leucine motifs, are being explored as "bioinks" for the fabrication of 3D scaffolds that mimic the extracellular matrix. mdpi.com These scaffolds can be designed with controlled porosity and mechanical properties, providing a biomimetic environment for cell culture and tissue engineering. nih.govmdpi.com The ability to combine the bottom-up self-assembly of ML-peptides with top-down manufacturing techniques opens up new avenues for creating complex, functional materials. nih.gov
Unexplored Biomimetic System Mimicry at the Molecular Level
A significant frontier in ML-peptide research is the mimicry of natural biological systems at the molecular level. nih.govcam.ac.uk Nature provides a vast library of proteins and peptides that self-assemble into intricate and functional structures. mdpi.com By designing synthetic peptides that replicate the key recognition motifs and assembly principles of these natural systems, researchers can create novel materials with tailored functions. nih.govcam.ac.uk
For example, the repeating leucine zipper motif found in many DNA-binding proteins is a natural analogue for the self-assembly of multi-leucine peptides. nih.gov By understanding and harnessing these principles, it may be possible to design ML-peptides that form specific quaternary structures, such as bundles or sheets, that mimic the architecture of natural proteins. nih.gov This biomimetic approach not only provides a pathway to new materials but also deepens our fundamental understanding of protein folding and assembly. nih.gov
Sustainability and Economic Considerations in Peptide Material Production
As the potential applications of ML-peptides expand, the sustainability and economics of their production become increasingly important. euniwell.eu The large-scale synthesis of peptides is often associated with a significant environmental footprint due to the extensive use of hazardous solvents and reagents. nih.govbiomatik.com
There is a growing movement towards "green chemistry" in peptide synthesis, which focuses on developing more environmentally friendly processes. rsc.orgadvancedchemtech.com This includes the use of greener solvents, the development of more efficient catalytic systems to reduce reagent waste, and the implementation of solvent recycling programs. ambiopharm.comlifesciencexchange.com From an economic perspective, the cost of raw materials, particularly protected amino acids and coupling reagents, is a major factor. nih.gov Research into more efficient synthetic routes and the use of less expensive starting materials is crucial for making ML-peptide-based materials commercially viable. euniwell.eu The adoption of sustainable practices is not only an environmental imperative but also a key driver for the long-term economic success of peptide-based technologies. lifesciencexchange.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
